2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide is a chemical compound with the molecular formula and a molecular weight of 303.38 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, along with an amide functional group and a hydroxyphenyl moiety. It is classified as a thiazole derivative and has potential applications in medicinal chemistry due to its unique structural properties and biological activities.
The synthesis of 2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide typically involves multi-step reactions. The general synthetic route may include:
These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to yield the desired product with high purity.
The molecular structure of 2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide can be represented using various structural formulas:
C1CCC(C1)Nc1nc(cs1)C(Nc1ccc(cc1)O)=O
NUGGZKMANXRNQA-UHFFFAOYSA-N
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for understanding the reactivity and stability of the compound under different chemical environments.
The mechanism of action for 2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide may involve:
Data on specific targets and pathways remain essential for elucidating its full pharmacological profile.
2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide has potential applications in:
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3